molecular formula C13H17NO2 B2883280 N-(4-acetylphenyl)-2,2-dimethylpropanamide CAS No. 130599-96-1

N-(4-acetylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2883280
CAS No.: 130599-96-1
M. Wt: 219.284
InChI Key: FXAGRBAPRNMVOE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C12H15NO2. This compound is known for its unique structural features, which include an acetyl group attached to a phenyl ring and a dimethylpropanamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 4-(carboxyphenyl)-2,2-dimethylpropanamide.

    Reduction: 4-(hydroxyphenyl)-2,2-dimethylpropanamide.

    Substitution: 4-nitro-N-(4-acetylphenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

N-(4-acetylphenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)acetamide: This compound has a similar structure but lacks the dimethylpropanamide moiety.

    4-acetamidoacetophenone: It has an acetyl group attached to the phenyl ring but does not have the additional amide functionality.

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound contains a sulfonamide group instead of the dimethylpropanamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)10-5-7-11(8-6-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGRBAPRNMVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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